Boc-ala-D-Glu-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-ala-D-Glu-NH2, also known as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . This engineered peptide boasts a unique array of characteristics, including its versatile substrate binding ability, exceptional stability, and ease of manipulation within laboratory settings .

Synthesis Analysis

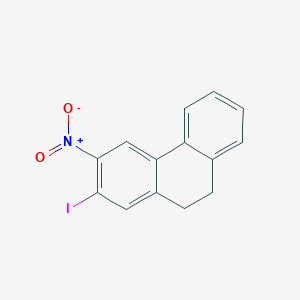

The synthesis of Boc-ala-D-Glu-NH2 involves the use of specific amino acids it comprises, such as alanine, glycine, and glutamic acid . The peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates .Molecular Structure Analysis

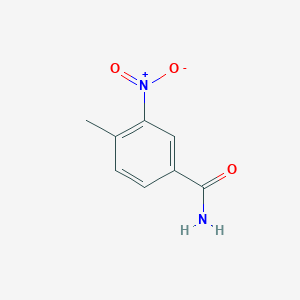

The molecular formula of Boc-ala-D-Glu-NH2 is C20H29N3O6 . It has a molecular weight of 407.47 . The InChI key is GBWLWWKUNXXPCZ-DZGCQCFKSA-N .Physical And Chemical Properties Analysis

Boc-ala-D-Glu-NH2 has a melting point of 133-134°C . It should be stored at -20°C .科学研究应用

Investigation of Protein-Protein Interactions

“Boc-ala-D-Glu-NH2” has been used extensively in the investigation of critical protein-protein interactions . It has proven invaluable in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules .

Elucidation of Enzyme-Substrate Interactions

This synthetic peptide has been used to elucidate intricate enzyme-substrate interactions . Its unique array of characteristics, including its versatile substrate binding ability, exceptional stability, and ease of manipulation within laboratory settings, make it an ideal tool for such studies .

Exploration of Protein-Ligand Interactions

“Boc-ala-D-Glu-NH2” has facilitated investigations into protein-ligand interactions . It capitalizes on its capability to bind to an extensive range of substrates .

Structure and Function of Proteins

Researchers have harnessed the power of “Boc-ala-D-Glu-NH2” to delve into the structure and function of proteins . By employing this peptide, scientists have scrutinized the impact of various modifications on the structural and functional aspects of proteins .

Peptide Synthesis

“Boc-ala-D-Glu-NH2” serves as a versatile building block in the construction of complex peptides and peptidomimetics . Its protected nature and specific stereochemistry make it a valuable reagent in solid-phase and solution-phase peptide synthesis .

Creation of Novel Therapeutic Candidates

The peptide’s properties enable the creation of novel therapeutic candidates and research tools . This makes it a valuable asset in the development of new treatments and therapies .

作用机制

Target of Action

Boc-ala-D-Glu-NH2, also known as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . The primary targets of this compound are proteins, enzymes, and small molecules . It has been utilized in the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions .

Mode of Action

The mechanism of action underlying Boc-ala-D-Glu-NH2 centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers Boc-ala-D-Glu-NH2 to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .

Biochemical Pathways

These interactions are fundamental to numerous biochemical pathways, influencing the structure and function of proteins .

Pharmacokinetics

It’s worth noting that the compound’s substrate-binding ability and stability suggest potential bioavailability .

Result of Action

The result of Boc-ala-D-Glu-NH2’s action is the facilitation of various biochemical interactions. By binding to an extensive range of substrates, it aids in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules . Moreover, it illuminates vital insights into the impact of various modifications on the structural and functional aspects of proteins .

Action Environment

Given its exceptional stability and ease of manipulation within laboratory settings , it can be inferred that the compound is likely to maintain its functionality across a range of conditions.

安全和危害

Boc-ala-D-Glu-NH2 is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

Boc-ala-D-Glu-NH2 has found utility in various applications. Its application spans the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions . In studying protein-protein interactions, this peptide has proven invaluable in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules . Moreover, Boc-ala-D-Glu-NH2 has facilitated investigations into protein-ligand interactions, capitalizing on its capability to bind to an extensive range of substrates . Additionally, researchers have harnessed the power of Boc-ala-D-Glu-NH2 to delve into the structure and function of proteins .

属性

IUPAC Name |

(4R)-5-amino-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6/c1-7(15-12(21)22-13(2,3)4)11(20)16-8(10(14)19)5-6-9(17)18/h7-8H,5-6H2,1-4H3,(H2,14,19)(H,15,21)(H,16,20)(H,17,18)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRBWYFVNGVLSK-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-ala-D-Glu-NH2 | |

CAS RN |

18814-50-1 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-α-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18814-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)

![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)